molecular formula C15H19N3O4S2 B5505700 N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5505700
M. Wt: 369.5 g/mol
InChI Key: FRMFSZQVFMQQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.08169844 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hypoglycemic Applications : The compound is related to a class of hypoglycemic benzoic acid derivatives. These compounds, including repaglinide, are utilized in therapeutic treatments for type 2 diabetes. The structure-activity relationships of these compounds have been thoroughly studied, leading to the development of effective diabetes medications (Grell et al., 1998).

  • Treatment of Insomnia : Another related compound, SB-649868, is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound in humans have been extensively studied, showing its potential as an effective treatment for sleep disorders (Renzulli et al., 2011).

  • Carbonic Anhydrase Inhibition : Sulfonamides, including compounds similar to the one , have been used to inhibit carbonic anhydrase isozymes. These inhibitors have applications in medical fields, particularly in treating conditions like glaucoma, epilepsy, and mountain sickness (Turkmen et al., 2005).

  • Antimicrobial Applications : Derivatives of thiophene carboxamides have shown potential antibacterial and antifungal activities. Such compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains (Sowmya et al., 2018).

  • Alzheimer’s Disease Research : Heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives are being explored as potential drug candidates for Alzheimer’s disease. These compounds have shown promise in inhibiting enzymes related to the disease's progression (Rehman et al., 2018).

  • Cancer Research : Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as anticancer agents. These compounds have demonstrated significant potential in inhibiting the growth of cancer cells (Rehman et al., 2018).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-10-3-5-18(6-4-10)24(20,21)12-8-13(23-9-12)15(19)16-14-7-11(2)22-17-14/h7-10H,3-6H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFSZQVFMQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.